

6-Bromo-4-chloro-2-methylquinoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinoline

Cat. No.: B188114

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CAS Number: 53364-85-5

This technical guide provides an in-depth overview of **6-Bromo-4-chloro-2-methylquinoline**, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its properties, synthesis, and potential biological applications.

Core Properties and Data

6-Bromo-4-chloro-2-methylquinoline is a solid, crystalline compound with the molecular formula $C_{10}H_7BrClN$.^{[1][2]} Its structure, featuring a quinoline core with bromo, chloro, and methyl substitutions, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.^[3]

Physicochemical Properties

Property	Value	Source
CAS Number	53364-85-5	[1]
Molecular Formula	C ₁₀ H ₇ BrClN	[1]
Molecular Weight	256.53 g/mol	[2]
Melting Point	75 °C	[4]
Boiling Point	321.9 °C at 760 mmHg	[4]
Solubility	Poorly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran.	[5]
Appearance	White to cream to brown crystals or powder.	

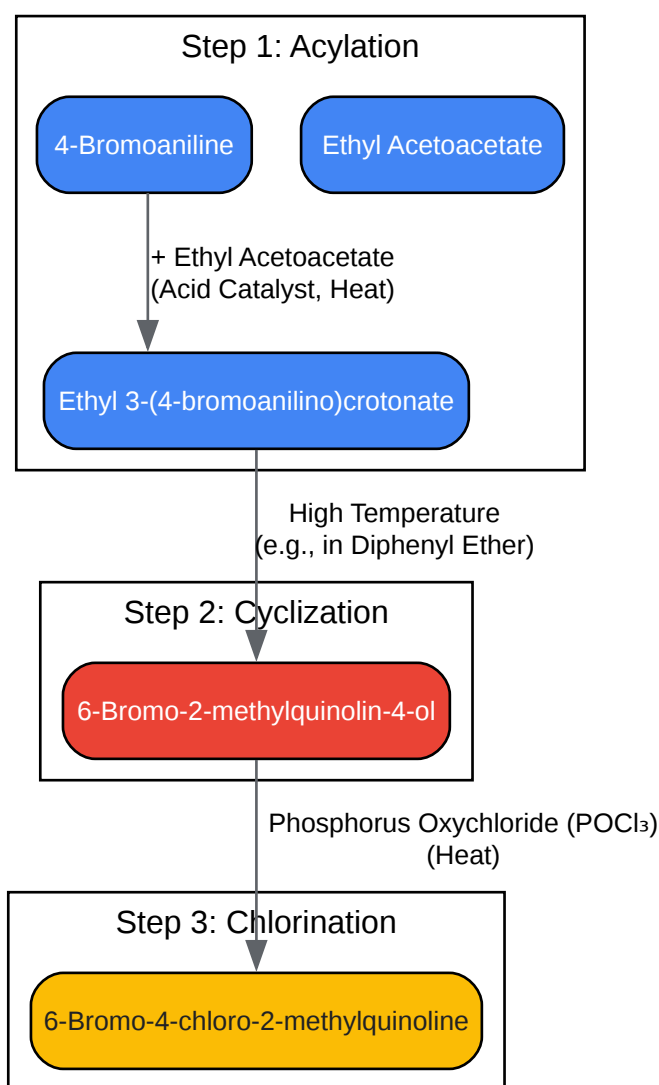
Computed Properties

Property	Value	Source
XLogP3	3.9	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]
Exact Mass	254.94504 Da	[1]
Monoisotopic Mass	254.94504 Da	[1]
Topological Polar Surface Area	12.9 Å ²	[1]
Heavy Atom Count	13	[1]

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-4-chloro-2-methylquinoline** can be achieved through a multi-step process, often starting from a substituted aniline. While a specific, detailed protocol for this exact molecule is not readily available in the provided search results, a general synthetic pathway can be inferred from the synthesis of similar compounds like 6-bromo-4-chloroquinoline. The following represents a plausible experimental protocol.

Proposed Synthesis Workflow



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Caption: Proposed synthetic pathway for **6-Bromo-4-chloro-2-methylquinoline**.

Detailed Experimental Methodology (Hypothetical)

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)crotonate

- In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
- Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess ethyl acetoacetate under reduced pressure. The resulting crude product can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-2-methylquinolin-4-ol

- In a high-temperature reaction vessel, heat diphenyl ether to approximately 250 °C.
- Slowly add the crude ethyl 3-(4-bromoanilino)crotonate from the previous step to the hot diphenyl ether with vigorous stirring.
- Maintain the temperature for 1-2 hours. The cyclization product will precipitate out of the solution upon cooling.
- Cool the mixture to room temperature and add hexane or petroleum ether to facilitate precipitation.
- Collect the solid product by filtration, wash with a non-polar solvent, and dry.

Step 3: Synthesis of **6-Bromo-4-chloro-2-methylquinoline**

- In a flask fitted with a reflux condenser, suspend 6-Bromo-2-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl_3 , excess).

- Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
- Collect the solid by filtration, wash thoroughly with water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications in Drug Discovery and Development

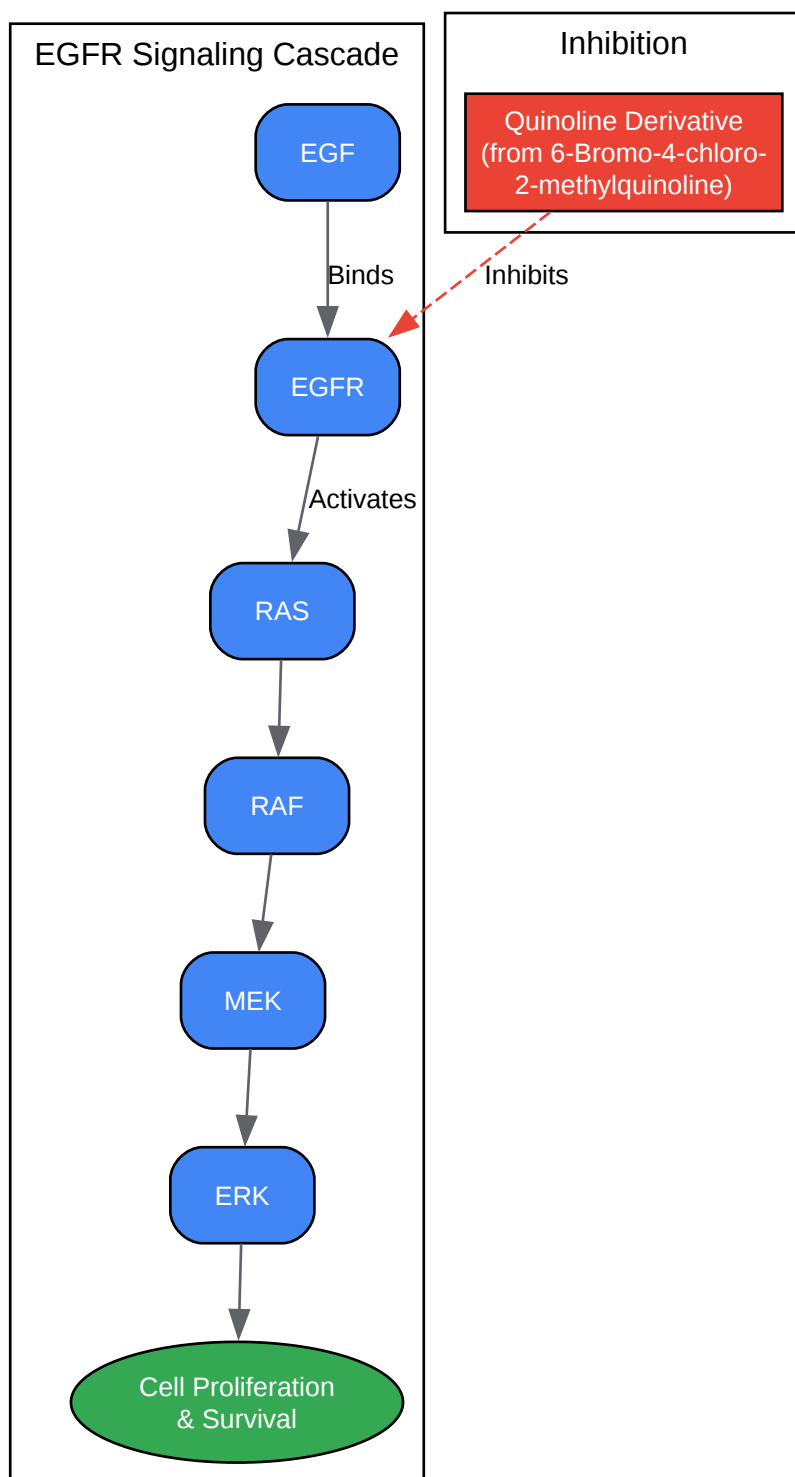
Halogenated quinolines are a well-established class of compounds in medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents.[6] **6-Bromo-4-chloro-2-methylquinoline** serves as a key building block for the synthesis of novel therapeutic agents. Its reactive chloro group at the 4-position is particularly amenable to nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.

Potential Targeting of Cancer-Related Signaling Pathways

While direct studies on the biological activity of **6-Bromo-4-chloro-2-methylquinoline** are limited, the activities of structurally similar quinoline derivatives suggest its potential to be developed into inhibitors of key signaling pathways implicated in cancer progression. These pathways include the EGFR, VEGFR-2, and PI3K/Akt signaling cascades.[7]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivation is a hallmark of many cancers. Quinoline-based compounds have been successfully developed as EGFR inhibitors.



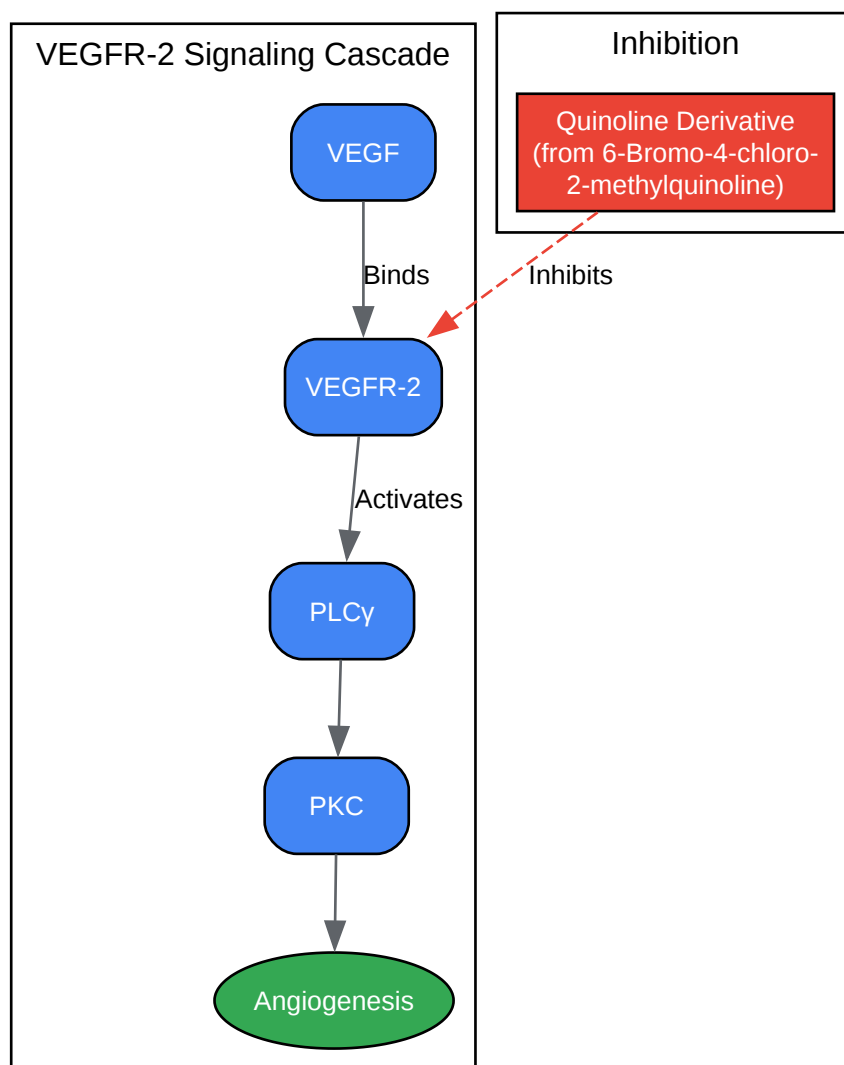
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Caption: Potential inhibition of the EGFR signaling pathway by derivatives of **6-Bromo-4-chloro-2-methylquinoline**.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Inhibition of VEGFR-2 is a validated anti-cancer strategy.

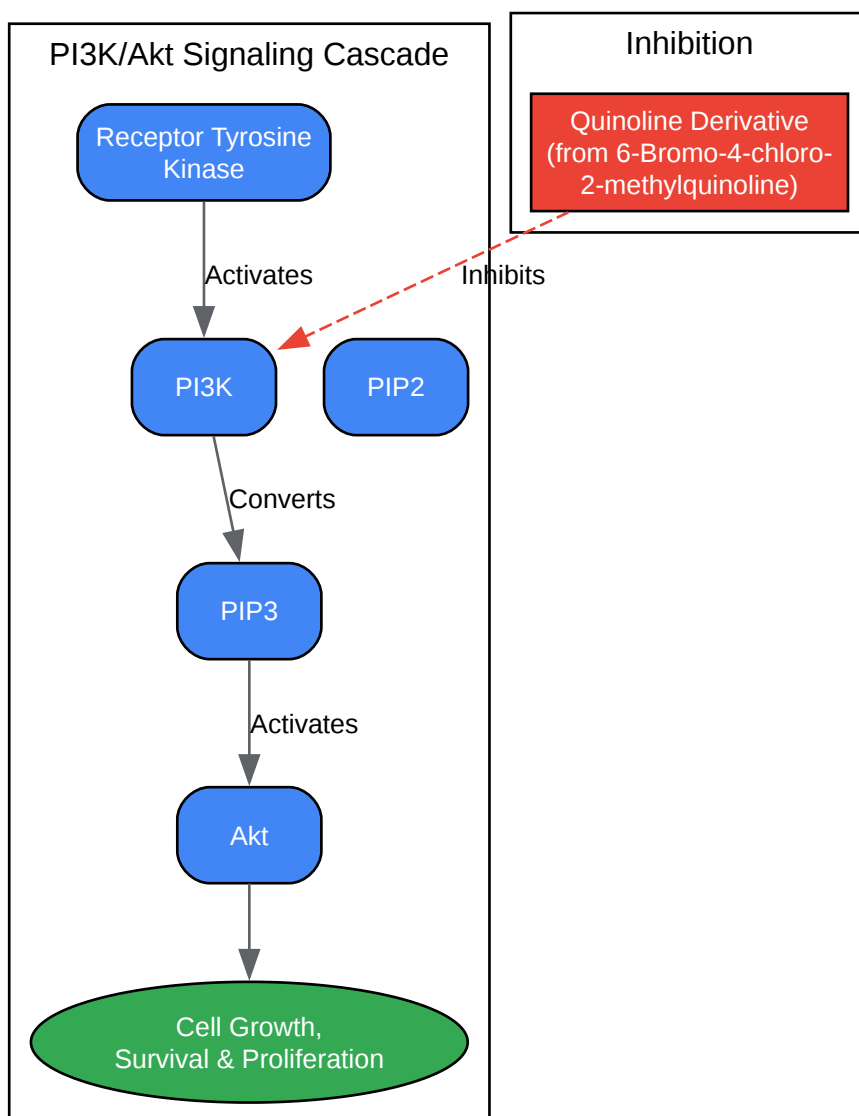


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Caption: Potential inhibition of the VEGFR-2 signaling pathway by derivatives of **6-Bromo-4-chloro-2-methylquinoline**.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its dysregulation is common in various cancers.



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Caption: Potential inhibition of the PI3K/Akt signaling pathway by derivatives of **6-Bromo-4-chloro-2-methylquinoline**.

Conclusion

6-Bromo-4-chloro-2-methylquinoline is a versatile chemical intermediate with significant potential for the development of novel therapeutics. Its well-defined chemical properties and reactive sites provide a solid foundation for the synthesis of a diverse library of compounds. The exploration of its derivatives as inhibitors of key signaling pathways in cancer and other diseases represents a promising avenue for future research and drug discovery. This technical guide serves as a valuable resource for scientists and researchers working in this exciting field.

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